molecular formula C7H4BrN3O2 B2609182 6-Bromo-3H-imidazo[4,5-B]pyridine-5-carboxylic acid CAS No. 889939-41-7

6-Bromo-3H-imidazo[4,5-B]pyridine-5-carboxylic acid

Cat. No.: B2609182
CAS No.: 889939-41-7
M. Wt: 242.032
InChI Key: RWJWYIKTECICMV-UHFFFAOYSA-N
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Description

6-Bromo-3H-imidazo[4,5-b]pyridine-5-carboxylic acid is a heterocyclic compound featuring an imidazo[4,5-b]pyridine core substituted with a bromine atom at position 6 and a carboxylic acid group at position 5 (). Its molecular formula is C₇H₄BrN₃O₂, with a molecular weight of 258.03 g/mol. The compound is synthesized via cyclization reactions, such as refluxing 2,3-diamino-5-bromopyridine in formic acid, followed by protective group strategies (e.g., SEM chloride) to isolate the product (). Structural confirmation is achieved through spectroscopic methods (NMR, IR) and X-ray crystallography ().

This compound serves as a key intermediate in medicinal chemistry, particularly in designing kinase inhibitors, antimicrobial agents, and anticancer drugs.

Properties

IUPAC Name

6-bromo-1H-imidazo[4,5-b]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-3-1-4-6(10-2-9-4)11-5(3)7(12)13/h1-2H,(H,12,13)(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWJWYIKTECICMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=C1Br)C(=O)O)N=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889939-41-7
Record name 6-bromo-3H-imidazo[4,5-b]pyridine-5-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3H-imidazo[4,5-B]pyridine-5-carboxylic acid typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-Bromo-2-phenyl-3H-imidazo[4,5-B]pyridine . This intermediate can then be further reacted with various halogenated derivatives under phase transfer catalysis conditions to yield the desired compound . The reaction conditions often involve the use of dimethylformamide (DMF) as a solvent, potassium carbonate (K2CO3) as a base, and a phase transfer catalyst such as tetrabutylammonium bromide (t-BAB) at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Substitution Reactions at the Bromine Position

The bromine atom at position 6 undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-coupling reactions.

Key Reactions:

  • Buchwald–Hartwig Amination :
    Reaction with primary amines (e.g., benzylamine) in the presence of a palladium catalyst (Pd(PPh₃)₂Cl₂) and ligands (DABCO) yields 6-amino derivatives. This method is highly regioselective due to the electron-withdrawing effect of the carboxylic acid group .

  • Suzuki–Miyaura Coupling :
    Using aryl boronic acids and Pd catalysts, the bromine is replaced with aryl groups. For example, coupling with phenylboronic acid produces 6-phenyl-substituted derivatives .

Reaction Conditions:

Reaction TypeReagents/ConditionsProductYieldReference
AminationPd(PPh₃)₂Cl₂, DABCO, 80°C, 12h6-Amino derivatives75–85%
Suzuki CouplingPd(OAc)₂, K₂CO₃, DMF/H₂O, 100°C6-Aryl derivatives70–80%

Alkylation and Arylation

The imidazo[4,5-b]pyridine core undergoes alkylation at position 3, facilitated by the electron-rich nitrogen atoms.

Case Study:

  • Alkylation with Ethyl Bromoacetate :
    In the presence of K₂CO₃ and DMF, the compound reacts with ethyl bromoacetate to form 3-ethylcarboxylate derivatives. This reaction proceeds via an SN2 mechanism .

Data:

SubstrateAlkylating AgentConditionsProduct StructureYield
6-Bromo derivativeEthyl bromoacetateK₂CO₃, DMF, 60°C, 6hEthyl 3-carboxylate derivative82%

Cyclization and Ring Expansion

The compound participates in cyclization reactions to form fused heterocycles.

Example:

  • Formation of Quinazoline Derivatives :
    Heating with ammonium acetate and acetic acid induces cyclization, yielding tricyclic quinazoline analogs. This reaction exploits the reactivity of the pyridine and imidazole rings .

Acid-Derived Functionalization

The carboxylic acid group at position 5 undergoes standard transformations:

Reactions:

  • Esterification :
    Treatment with SOCl₂ followed by alcohols (e.g., methanol) produces methyl esters.

  • Amide Formation :
    Reaction with thionyl chloride and subsequent coupling with amines generates amide derivatives .

Comparative Reactivity Analysis

The table below contrasts reactivity trends with structurally similar compounds:

CompoundBromine ReactivityCarboxylic Acid ReactivityKey Difference
6-Bromo-3H-imidazo[4,5-b]pyridineHighN/ALacks carboxylic acid group
3H-Imidazo[4,5-b]pyridine-5-carboxylic acidN/AHighLacks bromine substituent

Mechanistic Insights

  • Bromine Substitution :
    The bromine’s leaving-group ability is enhanced by the electron-deficient pyridine ring, favoring NAS over radical pathways .

  • Alkylation Site Selectivity :
    Alkylation occurs preferentially at position 3 due to steric and electronic factors, as confirmed by X-ray crystallography .

Scientific Research Applications

Medicinal Chemistry

6-Bromo-3H-imidazo[4,5-b]pyridine-5-carboxylic acid serves as a precursor for synthesizing various biologically active compounds. Its potential applications include:

  • Antimicrobial Agents : The compound exhibits significant antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus12.5 μg/mL
Escherichia coli25 μg/mL
Pseudomonas aeruginosa15 μg/mL

The compound's mechanism involves modulation of cellular pathways, particularly affecting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is crucial for immune responses and inflammation management.

  • Cancer Therapeutics : Studies have shown that derivatives of this compound can inhibit protein kinases associated with cancer progression. For instance, it demonstrated an IC50 value of 0.067 µM against Aurora A kinase, suggesting its potential as a targeted therapy.

Case Study: Cancer Therapeutics
A study highlighted the effectiveness of imidazo[4,5-b]pyridine derivatives in inhibiting protein kinases linked to cancer progression. The results indicated that these compounds could significantly reduce cancer cell proliferation by targeting specific kinases .

Material Science

The unique structure of this compound makes it valuable in developing new materials with specific electronic and optical properties. Its application in organic electronics has been explored, particularly in creating semiconductors and sensors.

Corrosion Inhibition

Research has indicated that this compound can serve as an effective corrosion inhibitor for metals. Its ability to form protective films on metal surfaces reduces corrosion rates significantly.

The biological activity of this compound extends beyond antimicrobial properties. It has shown promise in various therapeutic applications due to its ability to interact with biomolecules such as DNA and proteins.

Case Study: Anti-inflammatory Properties
Investigation into the anti-inflammatory effects of this compound revealed its potential to significantly reduce inflammatory markers in cellular models by modulating NF-κB pathways .

Comparison with Similar Compounds

6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridine

  • Molecular Formula : C₇H₆BrN₃
  • Key Differences : Lacks the carboxylic acid group at position 5, reducing polarity and hydrogen-bonding capacity.
  • Applications : Primarily used in agrochemical and pharmaceutical research as a brominated building block ().

3-Cyclopropyl-6-(2-hydroxybenzoyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic Acid

  • Molecular Formula : C₁₇H₁₄N₃O₄
  • Activity : Exhibits improved target binding in kinase inhibition assays compared to the parent compound ().

Functional Analogues: Thiazolo[4,5-b]pyridine Derivatives

2-Oxo-7-thiophen-2-yl-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic Acid (Compound V)

  • Molecular Formula : C₁₁H₆N₂O₃S₂
  • Key Differences : Replaces the imidazole ring with a thiazole moiety and introduces a thiophene substituent at position 5.
  • Activity : Demonstrates potent antifungal activity against Candida albicans (MIC = 12.5 µg/mL) and moderate cytotoxicity against renal cancer cells (GP = 73.76%) ().

7-(4-Chlorophenyl)-2-oxo-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic Acid (4-Chlorophenyl)amide (Compound VII)

  • Molecular Formula : C₁₉H₁₁Cl₂N₃O₂S
  • Key Differences : Features a 4-chlorophenyl amide group, increasing lipophilicity and membrane permeability.
  • Activity : Shows synergistic antibacterial effects with amoxicillin against MRSA and MSSA Staphylococcus aureus (MIC = 50 µg/mL) ().

Physicochemical and Pharmacokinetic Properties

Property Target Compound Thiazolo[4,5-b]pyridine-5-carboxylic Acid 6-Bromo-5-methyl Analog
LogP ~1.2 (estimated) 0.8 2.1
Solubility (aq.) High (due to -COOH) Moderate (amide derivatives less soluble) Low
Bioavailability Limited (polar -COOH) Improved via prodrug strategies High (lipophilic)

Biological Activity

6-Bromo-3H-imidazo[4,5-B]pyridine-5-carboxylic acid (CAS No. 889939-41-7) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

  • Molecular Formula : C7H4BrN3O2
  • Molecular Weight : 242.03 g/mol
  • Structural Features : The compound features a bromine atom at the 6-position of the imidazo[4,5-b]pyridine ring, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains.

In Vitro Studies

  • Bacterial Strains Tested :
    • Gram-positive: Bacillus cereus
    • Gram-negative: Escherichia coli
  • Minimum Inhibitory Concentration (MIC) :
    • The compound demonstrated significant antibacterial activity with MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and E. coli .
  • Mechanism of Action :
    • The compound appears to inhibit bacterial growth by interfering with essential metabolic pathways, likely through enzyme inhibition and disruption of cell wall synthesis .

Anticancer Potential

The imidazo[4,5-b]pyridine derivatives have been investigated for their anticancer properties as well.

  • Cell Lines Tested :
    • Various cancer cell lines have been evaluated for cytotoxic effects.
  • Findings :
    • Preliminary results indicate that this compound exhibits cytotoxicity against certain cancer cell lines, suggesting potential as a chemotherapeutic agent .

Study 1: Antibacterial Activity

A study conducted by researchers at MDPI reported that analogs of imidazo[4,5-b]pyridine exhibited strong antibacterial activity. The compound was tested alongside standard antibiotics like ciprofloxacin and showed comparable or superior activity against resistant strains .

Study 2: Anticancer Activity

In another investigation published in PubChem, it was found that derivatives of imidazo[4,5-b]pyridine displayed significant antiproliferative effects on cancer cells. The study indicated that these compounds could serve as lead structures for developing new anticancer therapies .

Data Table: Biological Activity Overview

Biological ActivityTest OrganismMIC (μg/mL)Reference
AntibacterialStaphylococcus aureus3.12 - 12.5
AntibacterialEscherichia coli12.5
CytotoxicityVarious Cancer Cell LinesVariable

Q & A

Q. What synthetic methodologies are established for preparing 6-Bromo-3H-imidazo[4,5-B]pyridine-5-carboxylic acid?

  • Answer : Two primary routes are documented: a) Condensation of 5-bromopyridine-2,3-diamine with carbonyl compounds (e.g., benzaldehyde) under phase-transfer catalysis (solid-liquid) in DMF, often catalyzed by p-toluenesulfonic acid . b) Cyclization of pyrazole-carboxaldehyde precursors via [3+2] cycloaddition reactions, leveraging brominated coumarin derivatives as intermediates (Scheme 93) .
  • Key variables : Reaction times (12–24 hours), solvent choice (DMF preferred for solubility), and stoichiometric ratios (1:1.2 amine:carbonyl).

Q. How is structural confirmation achieved for brominated imidazo[4,5-b]pyridine derivatives?

  • Answer : A combination of spectroscopic and crystallographic methods:
  • NMR : Assign peaks using 1H^1H- and 13C^{13}C-NMR, focusing on aromatic protons (δ 7.5–9.0 ppm) and bromine-induced deshielding effects.
  • X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., distinguishing N-methylation sites) by analyzing hydrogen-bonded dimers and planar molecular geometries (r.m.s. deviation ≤ 0.017 Å) .

Q. What purification techniques are recommended for isolating imidazo[4,5-b]pyridine derivatives?

  • Answer :
  • Chromatography : Use silica gel columns with ethyl acetate/hexane (1:2 ratio) for optimal separation of brominated isomers .
  • Recrystallization : Ethanol or methanol yields high-purity crystals (>95% by GC/HPLC) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for substituted imidazo[4,5-b]pyridines be resolved?

  • Answer :
  • Problem : Overlapping NMR signals in polybrominated analogs.
  • Solution :
  • Perform 2D NMR (COSY, HSQC) to map 1H^1H-13C^{13}C correlations.
  • Validate via X-ray diffraction , as seen in the planar structure of 6-Bromo-3-methyl derivatives, where hydrogen bonding (N–H···O=C) confirms tautomeric forms .

Q. What strategies optimize N-alkylation yields in imidazo[4,5-b]pyridine scaffolds?

  • Answer :
  • Catalytic system : Use tetra-n-butylammonium bromide (TBAB) as a phase-transfer catalyst with K2_2CO3_3 as base in DMF .
  • Reaction conditions :
  • Methyl iodide (1.2 equiv.) at room temperature for 12 hours achieves >90% conversion.
  • Avoid excess alkylating agents to minimize di-alkylation byproducts.

Q. How are structure-activity relationships (SARs) established for imidazo[4,5-b]pyridine-based drug candidates?

  • Answer :
  • Biological assays : Test antiviral/anticancer activity against specific targets (e.g., PAF receptors, microtubule assembly) .
  • Modification strategies :
  • Introduce electron-withdrawing groups (e.g., Br, CF3_3) at C6 to enhance binding affinity.
  • Compare activities of planar vs. non-planar analogs (e.g., dihedral angles >40° reduce π-π stacking in phenyl-substituted derivatives) .

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